molecular formula C19H21N3O4 B5070338 N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea

N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea

Cat. No. B5070338
M. Wt: 355.4 g/mol
InChI Key: HRFCSAKBRFEKJO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea, also known as NM-394, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea exerts its pharmacological effects by inhibiting the activity of the enzyme phosphodiesterase 5 (PDE5). This enzyme is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels, which play a crucial role in various physiological processes. By inhibiting PDE5, N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea increases the levels of cGMP, which leads to the activation of various signaling pathways that are involved in the regulation of inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This property makes it a potential candidate for the treatment of cancer, as tumors require a blood supply to grow.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea is that it has been extensively studied in vitro and in vivo, which has provided a wealth of information on its pharmacological properties. However, one limitation of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea is that its pharmacokinetic properties are not well understood, which may limit its potential therapeutic applications.

Future Directions

There are several potential future directions for the study of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and inflammatory disorders. Another direction is to study its pharmacokinetic properties in more detail, which may lead to the development of more effective formulations. Additionally, the development of analogs of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea may lead to the discovery of compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea involves the reaction of 4-methoxyaniline with 2-(4-morpholinylcarbonyl)phenyl isocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-25-15-8-6-14(7-9-15)20-19(24)21-17-5-3-2-4-16(17)18(23)22-10-12-26-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFCSAKBRFEKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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